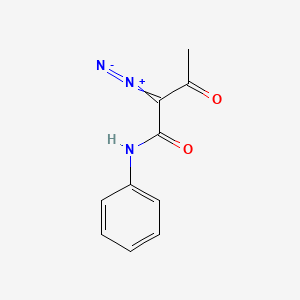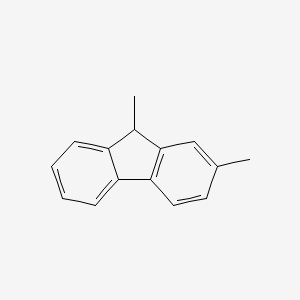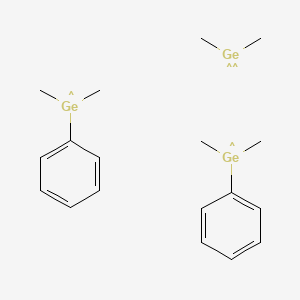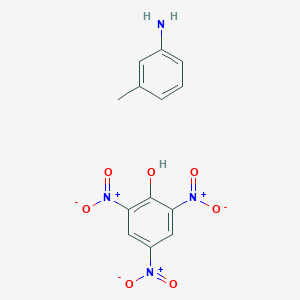
4-Chloro-4-methyl-1,2-dithiolan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4-methyl-1,2-dithiolan-3-one is an organic compound belonging to the class of 1,2-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of a chlorine and a methyl group on the ring makes this compound unique in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-4-methyl-1,2-dithiolan-3-one can be synthesized through the reaction of 4-chloro-4-methyl-1,2-dithiolane with an oxidizing agent. The reaction typically involves the use of a Lewis acid catalyst to facilitate the formation of the dithiolanone ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration .
化学反应分析
Types of Reactions
4-Chloro-4-methyl-1,2-dithiolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding dithiolane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted dithiolanones.
科学研究应用
4-Chloro-4-methyl-1,2-dithiolan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carbonyl compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur-containing structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-chloro-4-methyl-1,2-dithiolan-3-one involves its interaction with biological molecules through its reactive sulfur atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
相似化合物的比较
Similar Compounds
1,2-Dithiolane: Lacks the chlorine and methyl groups, resulting in different reactivity and applications.
4-Methyl-1,2-dithiolane: Similar structure but without the chlorine atom, leading to different chemical behavior.
4-Chloro-1,2-dithiolane: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
4-Chloro-4-methyl-1,2-dithiolan-3-one is unique due to the presence of both chlorine and methyl groups on the dithiolanone ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
21083-32-9 |
|---|---|
分子式 |
C4H5ClOS2 |
分子量 |
168.7 g/mol |
IUPAC 名称 |
4-chloro-4-methyldithiolan-3-one |
InChI |
InChI=1S/C4H5ClOS2/c1-4(5)2-7-8-3(4)6/h2H2,1H3 |
InChI 键 |
DHJSLSSSJWKLGY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CSSC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
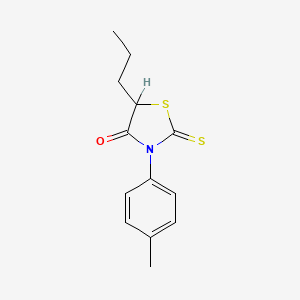
![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
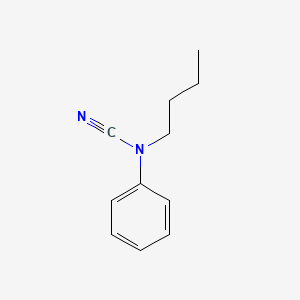
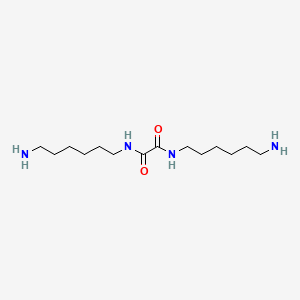

![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
